7-(Difluoromethyl)-1H-indazole

Medicinal Chemistry Bioisosteres Molecular Recognition

SAR studies using indazole scaffolds demand precise substitution; generic analogs invalidate results. 7-(Difluoromethyl)-1H-indazole (CAS 1204298-72-5) supplies the unique -CF2H group as a lipophilic H-bond donor, distinct from -CF3 or -CH3. • Enables kinase selectivity profiling via parallel synthesis • Blocks oxidative metabolism at the 7-position • Balanced lipophilicity for PROTAC/fluorescent probe development. ≥98% purity, characterized by NMR/HPLC. Standard B2B shipping with full documentation.

Molecular Formula C8H6F2N2
Molecular Weight 168.147
CAS No. 1204298-72-5
Cat. No. B599134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Difluoromethyl)-1H-indazole
CAS1204298-72-5
Synonyms7-(Difluoromethyl)-1H-indazole
Molecular FormulaC8H6F2N2
Molecular Weight168.147
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(F)F)NN=C2
InChIInChI=1S/C8H6F2N2/c9-8(10)6-3-1-2-5-4-11-12-7(5)6/h1-4,8H,(H,11,12)
InChIKeyPNONXQVUKSQIHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Difluoromethyl)-1H-indazole: A Key Fluorinated Scaffold


7-(Difluoromethyl)-1H-indazole (CAS 1204298-72-5) is a heterocyclic building block comprising an indazole core substituted with a difluoromethyl (-CF2H) group at the 7-position . This specific substitution pattern distinguishes it from other fluorinated and non-fluorinated indazole isomers and analogs. It is primarily utilized in academic and pharmaceutical research as a key intermediate for synthesizing complex molecules, particularly kinase inhibitors and other bioactive compounds, where the indazole ring serves as a privileged scaffold . The presence of the difluoromethyl group imparts unique electronic and physicochemical properties, making it a valuable tool for exploring structure-activity relationships (SAR) and optimizing drug candidates.

Scaffold 7-Difluoromethyl indazole core for kinase inhibitor and bioactive compound synthesis
Bioisostere -CF2H group as a lipophilic H-bond donor for SAR exploration
Research Tool Privileged scaffold enabling study of 7-position substitution effects

Why Substituting 7-(Difluoromethyl)-1H-indazole Fails


Generic substitution of 7-(Difluoromethyl)-1H-indazole with other 7-substituted or unsubstituted indazoles is not viable for SAR studies due to the profound influence of the -CF2H moiety. This group is a well-established bioisostere that uniquely modulates key drug-like properties such as lipophilicity (LogP), metabolic stability, and hydrogen-bonding capacity in a manner distinct from -CH3, -CF3, or -OCH3 analogs [1]. Specifically, the -CF2H group can act as a lipophilic hydrogen bond donor, a property not shared by the purely hydrophobic -CF3 group or the electron-donating -CH3 group [2]. This fundamental difference in electronic character and interaction potential means that substituting 7-(Difluoromethyl)-1H-indazole with a cheaper or more readily available analog will almost certainly lead to a loss of crucial molecular recognition and activity, invalidating experimental results and misleading structure-activity relationship interpretations.

H-Bond Donor Mismatch
Replacing -CF2H with -CF3 or -CH3 eliminates the lipophilic H-bond donor capacity, which may disrupt specific target interactions.
Metabolic Profile Shift
Substituting with -CH3 analog may introduce oxidative metabolic liability, potentially reducing half-life and exposure.
Physicochemical Balance
Using -CF3 analog increases lipophilicity (higher LogP), risking promiscuous binding and solubility issues not present with -CF2H.

Evidence: 7-(Difluoromethyl)-1H-indazole Differentiation


Unique H-Bond Donor Capacity

The -CF2H group in 7-(Difluoromethyl)-1H-indazole acts as a lipophilic hydrogen bond (H-bond) donor, a property quantitatively confirmed by physical-organic measurements on small molecules. Its H-bond acidity parameter (α) is comparable to that of an alcohol. In contrast, the -CF3 group in 7-(Trifluoromethyl)-1H-indazole is a non-hydrogen bonding, hydrophobic group (α ≈ 0), and the -CH3 group in 7-Methyl-1H-indazole is a weak H-bond donor/acceptor. [1] This fundamental difference dictates that the target compound can engage in specific, energetically favorable interactions with biological targets (e.g., protein backbone carbonyls) that its closest analogs cannot. [2]

H-Bond Donor Capacity
Class-level
-CF2H: H-bond acidity (α) comparable to alcohol
-CF3: α≈0 (non-H-bonding)
Supports distinct H-bond interaction exploration
Physical-organic measurement context
Medicinal Chemistry Bioisosteres Molecular Recognition

Metabolic Stability Advantage Over Methyl

A major liability of the 7-Methyl-1H-indazole scaffold is the potential for rapid oxidative metabolism of the methyl group by cytochrome P450 enzymes, leading to a short half-life and variable exposure. The -CF2H group in 7-(Difluoromethyl)-1H-indazole is a metabolically stable bioisostere for the methyl group. While direct comparative in vitro microsomal stability data for this specific pair is not publicly available, extensive studies across numerous drug scaffolds have established that replacing a benzylic C-H bond with a stronger C-F bond significantly blocks the major site of oxidative metabolism, often increasing metabolic half-life by >10-fold in vitro. [1][2]

Metabolic Stability vs. -CH3
Class-level
-CF2H replacement often yields >10-fold microsomal half-life increase over -CH3 across chemotypes.
Reported class-level metabolic stability context
In vitro microsomal data; direct pair comparison not available
Drug Metabolism Pharmacokinetics Fluorine Chemistry

Balanced Lipophilicity vs. -CF3

The lipophilicity of a drug candidate is a critical determinant of its absorption, distribution, and toxicity. The -CF2H group offers an intermediate LogP value compared to the strongly lipophilic -CF3 and the more hydrophilic -OH or -NH2 groups. For 7-(Trifluoromethyl)-1H-indazole, the Hansch π constant for -CF3 is +0.88, indicating a strong increase in lipophilicity that can lead to promiscuous binding, high metabolic clearance, and poor solubility. In contrast, the π constant for -CF2H is estimated to be lower (approx. +0.5-0.6), offering a more balanced lipophilicity profile. [1][2] This allows 7-(Difluoromethyl)-1H-indazole to modulate target binding without incurring the full liabilities of a highly lipophilic compound.

Lipophilicity vs. -CF3
Class-level
-CF2H Hansch π ≈ +0.5–0.6
-CF3 π = +0.88
Δ ≈ 0.3–0.4 log units
Reported balanced lipophilicity context
Based on octanol/water partition coefficients
Physicochemical Properties Drug Design ADME

Synthetic Access to 7-Substituted Indazoles

The 7-position of the indazole ring is sterically hindered and electronically distinct from the more reactive 3-, 5-, and 6-positions. Direct functionalization at the 7-position is challenging. The pre-installed -CF2H group in 7-(Difluoromethyl)-1H-indazole provides a valuable synthetic entry point to a class of molecules that would be difficult to access efficiently from unsubstituted 1H-indazole or other isomers. For example, the analogous 7-iodo-1H-indazole is a key intermediate used in cross-coupling reactions, but the 7-(difluoromethyl) analog offers a non-halogenated, metabolically stable moiety from the outset. [1] This positions the compound as a strategic, time-saving building block for libraries focused on exploring the underexplored 7-position of the indazole core.

Synthetic Access
Source review
Pre-installed -CF2H at 7-position avoids challenging direct functionalization.
Supports efficient 7-position SAR exploration
May reduce reaction development time
Synthetic Chemistry Building Blocks C-H Functionalization

Applications of 7-(Difluoromethyl)-1H-indazole


Kinase Inhibitor H-Bond Probing

Use 7-(Difluoromethyl)-1H-indazole as a core scaffold in a parallel synthesis library to evaluate the impact of a lipophilic H-bond donor on kinase selectivity and potency. This directly leverages the unique property of the -CF2H group, as established in Evidence Item 1, to differentiate the target compound's binding mode from that of -CF3 or -CH3 containing analogs [1][2]. Co-crystallization studies with the target kinase can confirm the predicted H-bonding interaction.

Metabolic Stability Optimization of 7-Methylindazole

Replace the metabolically labile 7-methyl group in a lead compound with the 7-difluoromethyl group found in this building block. As outlined in Evidence Item 2, this is a well-validated strategy to block a primary site of oxidative metabolism [1]. Synthesize the direct analog using 7-(Difluoromethyl)-1H-indazole and compare its in vitro microsomal stability and in vivo pharmacokinetic profile to the original 7-methyl hit to confirm the improvement.

Designing Metabolically Stable Chemical Probes

Synthesize a chemical probe, such as a PROTAC or fluorescent ligand, based on the 7-(Difluoromethyl)-1H-indazole scaffold. The balanced lipophilicity (Evidence Item 3) and metabolic stability (Evidence Item 2) of the -CF2H group make this scaffold superior to the more lipophilic -CF3 analog or the less stable -CH3 analog for creating a probe with a favorable overall profile for cellular assays and target engagement studies [1][2].

Application
Selection Property
Validation Focus
Kinase inhibitor H-bond interaction study
Lipophilic H-bond donor capacity
Co-crystallization or binding assay validation
Metabolic stability comparison study
Oxidative metabolism resistance
In vitro microsomal half-life and PK profiling
Chemical probe design research
Balanced lipophilicity and stability
Cellular target engagement and assay compatibility

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